molecular formula C14H13N3O3 B10918412 N-(furan-2-ylmethyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(furan-2-ylmethyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10918412
M. Wt: 271.27 g/mol
InChI Key: ZWLDZTYOKIGBTC-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that combines a furan ring, an oxazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(furan-2-yl)-6-methyl-1,2-oxazole-4-carboxylic acid with a suitable amine under dehydrating conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form oxazolines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and organolithium reagents for nucleophilic substitution.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Oxazolines and reduced pyridine derivatives.

    Substitution: Halogenated pyridines and other substituted derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the receptor’s active site, preventing the phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct electronic and steric properties. This structural complexity allows for diverse chemical reactivity and biological activity, making it a versatile compound in various research fields.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C14H13N3O3/c1-8-6-11(12-9(2)17-20-14(12)16-8)13(18)15-7-10-4-3-5-19-10/h3-6H,7H2,1-2H3,(H,15,18)

InChI Key

ZWLDZTYOKIGBTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC3=CC=CO3

Origin of Product

United States

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